(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate
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Overview
Description
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate is a complex organic compound with a unique structure that includes a nitrophenyl group, a methyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate typically involves the reaction of 4-nitrobenzyl chloride with methyl N-[amino(methylsulfanyl)methylidene]carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like triethylamine (TEA) or sodium hydroxide (NaOH) are often used to facilitate substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrophenyl group.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Depending on the substituent introduced, various substituted carbamates can be formed.
Scientific Research Applications
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group, used as a precursor in the synthesis of various chemicals.
Methyl N-[amino(methylsulfanyl)methyl]carbamate: A related compound without the nitrophenyl group, used in different chemical reactions.
Uniqueness
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and carbamate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H11N3O4S |
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Molecular Weight |
269.28 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C10H11N3O4S/c1-18-9(11)12-10(14)17-6-7-2-4-8(5-3-7)13(15)16/h2-5H,6H2,1H3,(H2,11,12,14) |
InChI Key |
UALAGWXIYUJSFV-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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